CaSR Allosteric Agonist Potency of the Benzothiazole Trisubstituted Urea Series: Class-Level Benchmark with Explicit Compound-Specific Data Gap
The benzothiazole trisubstituted urea series establishes a class-level potency benchmark through compound 13, a structurally related benzothiazole urea calcimimetic with a demonstrated EC₅₀ of 20 nM in a luciferase-based CaSR reporter assay [1]. Compound 13 further exhibited significant in vivo PTH suppression after oral administration in a 5/6 nephrectomized rat model of chronic renal failure while maintaining normocalcemia [1]. Critically, the 2,3-dimethoxyphenyl substituent present in CAS 1797953-75-3 is structurally distinct from the urea substitution pattern of compound 13; the SAR study explicitly demonstrates that variation in the urea substitution region produces differential calcimimetic activity across the series [1]. However, no direct, publicly available experimental data (EC₅₀, IC₅₀, Ki, or in vivo PD readouts) have been identified for the specific compound CAS 1797953-75-3 itself [2]. Any potency or selectivity claims for this specific compound must be empirically determined, as class-level extrapolation from compound 13 is not quantitatively reliable without confirmatory data.
| Evidence Dimension | CaSR allosteric agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | No publicly available direct experimental data identified for CAS 1797953-75-3 [2] |
| Comparator Or Baseline | Compound 13 (benzothiazole trisubstituted urea analog): EC₅₀ = 20 nM in CaSR luciferase reporter assay [1] |
| Quantified Difference | Cannot be calculated; no target compound data available for direct comparison |
| Conditions | Luciferase reporter gene assay measuring CaSR-mediated signaling in recombinant cell lines [1]; in vivo: oral administration to 5/6 nephrectomized rats [1] |
Why This Matters
This establishes the class-level potency zone: procurement decisions must require vendor provision of compound-specific CaSR EC₅₀ data in a comparable assay format before substituting any analog for CAS 1797953-75-3.
- [1] Deprez, P.; Temal, T.; Jary, H.; Auberval, M.; Lively, S.; Guédin, D.; Vevert, J. P. New Potent Calcimimetics: II. Discovery of Benzothiazole Trisubstituted Ureas. Bioorg. Med. Chem. Lett. 2013, 23 (8), 2455–2459. View Source
- [2] Deprez, P.; Lively, S. E.; Temal, T. Derivatives of Urea and Related Diamines, Methods for Their Manufacture, and Uses Therefor. U.S. Patent Application Publication No. US 2008/0125424 A1, May 29, 2008. View Source
